molecular formula C6H16ClN B149307 2-Methylpentan-2-amine hydrochloride CAS No. 112306-54-4

2-Methylpentan-2-amine hydrochloride

Cat. No. B149307
M. Wt: 137.65 g/mol
InChI Key: HZUOBIXWYQOUBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex amines is highlighted in several papers. Paper describes a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which, while not the same, shares similarities with the target compound in terms of the amine functionality. The process involves the addition of magnesium amides to [1.1.1]propellane, followed by alkyl electrophiles. This method could potentially be adapted for the synthesis of 2-Methylpentan-2-amine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of 2-Methylpentan-2-amine hydrochloride is not discussed, paper provides insights into the structure of a related compound, 2-methyl-pentane-1,5-diammonium tetrachlorocadmate(II), which has a perovskite-like structure. This suggests that the target compound may also exhibit interesting structural properties, particularly when forming salts or interacting with metals.

Chemical Reactions Analysis

The reactivity of similar compounds is discussed in paper , where perfluoro-4-methylpentene-2 reacts with secondary amines to form enamines and amides. This indicates that the methylpentan-amine backbone is reactive towards nucleophiles and can undergo transformations that may be relevant to the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in several papers. For example, paper mentions the thermal stability of a related compound due to the presence of a methyl group, which could imply that 2-Methylpentan-2-amine hydrochloride may also exhibit stability up to a certain temperature. Paper discusses the synthesis of 2-alkoxypentan-3-amine hydrochlorides, which are structurally similar to the target compound and could share similar physical properties such as solubility and melting points.

Scientific Research Applications

Synthesis in Medicinal Chemistry

2-Methylpentan-2-amine hydrochloride is a key intermediate in medicinal chemistry. Zhang Ping-rong (2009) demonstrated its use in synthesizing medical intermediates, highlighting its importance in the field of drug development. This compound, obtained via a multi-step synthesis involving alkylation, Grignard reaction, reduction, amination, and salt-forming, is crucial for creating various medical compounds (Zhang Ping-rong, 2009).

CO2 Capture and Environmental Applications

1,5-Diamino-2-methylpentane, a derivative of 2-Methylpentan-2-amine, has been researched extensively for its ability to capture carbon dioxide. Azhgan, Farsi, and Eslamloueyan (2016, 2017) explored its use in aqueous solutions for CO2 absorption, showing its potential in environmental applications, particularly in the reduction of greenhouse gases (Azhgan, Farsi, & Eslamloueyan, 2016), (Azhgan, Farsi, & Eslamloueyan, 2017).

Analytical Chemistry and Extraction

Gawali and Shinde (1974) used 4-methylpentan-2-ol, closely related to 2-methylpentan-2-amine, for the selective extraction and separation of iron (III). This highlights its role in analytical chemistry, where it assists in the quantitative extraction and analysis of specific elements (Gawali & Shinde, 1974).

Synthesis of Perfluorochemicals

In the domain of chemical synthesis, Scherer, Yamanouchi, and Onox (1990) described a novel method for synthesizing perfluorochemicals using liquid-phase photofluorination, where compounds like 2-methylpentan-2-amine serve as starting materials. This process is significant for creating complex chemical structures that have various industrial and medicinal applications (Scherer, Yamanouchi, & Onox, 1990).

Safety And Hazards

The safety information for 2-Methylpentan-2-amine hydrochloride indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-5-6(2,3)7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUOBIXWYQOUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549190
Record name 2-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentan-2-amine hydrochloride

CAS RN

112306-54-4
Record name 2-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentan-2-amine hydrochloride
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